molecular formula C10H7N5S B13868832 3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 1179360-29-2

3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13868832
CAS No.: 1179360-29-2
M. Wt: 229.26 g/mol
InChI Key: CTEKJEXXHXHQCA-UHFFFAOYSA-N
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Description

3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that combines the structural features of naphthyridine and thiadiazole. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both nitrogen and sulfur atoms in the structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves multicomponent reactions, metal-catalyzed synthesis, and cycloaddition reactions. One common method includes the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation, which results in the formation of 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and atom economy are often applied to develop more efficient and environmentally friendly synthetic routes.

Chemical Reactions Analysis

Types of Reactions

3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine amines.

Scientific Research Applications

3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit the activity of enzymes essential for bacterial survival. Molecular docking studies have shown that derivatives of this compound can bind to the active site of enoyl-ACP reductase, an enzyme involved in fatty acid synthesis in Mycobacterium tuberculosis .

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine: Known for its antimicrobial and anticancer properties.

    1,2,4-Thiadiazole: Exhibits a wide range of biological activities, including anti-inflammatory and antimicrobial effects.

Uniqueness

3-(1,8-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the combination of the naphthyridine and thiadiazole moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

CAS No.

1179360-29-2

Molecular Formula

C10H7N5S

Molecular Weight

229.26 g/mol

IUPAC Name

3-(1,8-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C10H7N5S/c11-10-14-9(15-16-10)7-4-3-6-2-1-5-12-8(6)13-7/h1-5H,(H2,11,14,15)

InChI Key

CTEKJEXXHXHQCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)C3=NSC(=N3)N

Origin of Product

United States

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